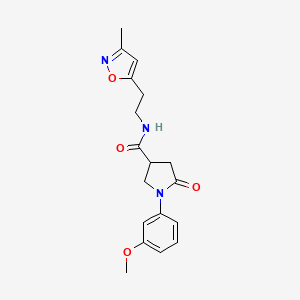

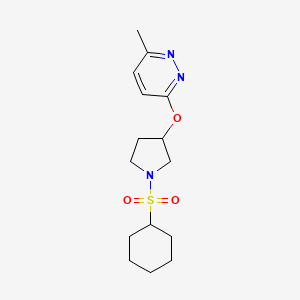

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications

Neuropharmacology Applications

- 5-HT1A Receptor Agonists : Novel derivatives of 2-pyridinemethylamine, similar in structure to the queried compound, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives, incorporating a fluorine atom in specific positions, exhibited enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, indicating their potential as antidepressants. The addition of fluorine at the C-4 position of the piperidine ring significantly improved oral activity, with some compounds inhibiting immobility in the forced swimming test more potently than the clinically used antidepressant imipramine, suggesting marked antidepressant potential (Vacher et al., 1999).

Chemistry and Molecular Biology Applications

P2X7 Antagonists : Research on derivatives of pyrimidine, closely related to the queried compound, led to the development of novel P2X7 antagonists. These compounds showed robust receptor occupancy at low doses in rats, indicating their potential for treating mood disorders. The synthesis involved a dipolar cycloaddition reaction to access tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, demonstrating an efficient method for creating complex heterocycles with significant biological activity (Chrovian et al., 2018).

Quantum Chemical Studies : Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including structures analogous to the queried compound, have been conducted to predict their corrosion inhibition efficiencies on iron. These studies highlight the application of computational chemistry in understanding and predicting the material science properties of chemical compounds, thereby extending the scope of their applications beyond biological systems (Kaya et al., 2016).

Antimicrobial Activity : Synthesis and in vitro antimicrobial activity assessment of oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone revealed compounds with significant activity against bacterial and fungal strains. This research underscores the potential use of piperidine derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2S/c1-24-14-13(5-2-6-18-14)15(22)21-7-3-4-12(10-21)23-16-19-8-11(17)9-20-16/h2,5-6,8-9,12H,3-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBCWGXZYUSXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine](/img/structure/B2776791.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776793.png)

![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)

![3-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2776800.png)

![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)

![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776803.png)